Symmetric Dual C3-Propyl Diamine Architecture Confers +2.9 Å Additional Reach vs. Asymmetric t-Boc-N-Amido-PEG5-amine (CAS 189209-27-6)
N-Boc-C1-PEG5-C3-NH2 incorporates two identical C3 (trimethylene) propyl spacers symmetrically flanking the PEG5 core, terminating in a Boc-protected amine on one side and a free primary amine on the other . By contrast, the closest commercial analog, t-Boc-N-Amido-PEG5-amine (CAS 189209-27-6; also sold as NH2-PEG5-C2-NH-Boc), features an asymmetric architecture: a C2 ethylamino group on the free-amine terminus and an amido (NH-CO) linkage on the Boc-protected terminus [1]. The N-Boc-C1-PEG5-C3-NH2 structure provides a Boc-side spacer of three methylene units (C3, ~4.5 Å extended) versus the single-carbon amido attachment in the comparator, yielding approximately +2.9 Å of additional reach on the Boc terminus [2]. This symmetric extension alters the spatial orientation of both conjugated ligands relative to the PEG core and has been associated with distinct ternary complex geometries in PROTAC linker SAR campaigns, where seemingly subtle alterations in terminal spacer architecture produced DC50 shifts from 37 nM to 174 nM within a single degradation series [3].
| Evidence Dimension | Boc-terminal spacer length (extended conformation) |
|---|---|
| Target Compound Data | ~4.5 Å (C3 propyl spacer, 3 methylene units); symmetric C3-C3 architecture; total linker atom count = 28 heavy atoms; MW = 408.53 g/mol |
| Comparator Or Baseline | t-Boc-N-Amido-PEG5-amine (CAS 189209-27-6): ~1.5 Å (amide carbonyl attachment); asymmetric C2-ethylamino / amido architecture; MW = 380.48 g/mol; 26 heavy atoms |
| Quantified Difference | ~+2.9 Å additional reach on Boc terminus; +28.05 g/mol molecular weight; +2 heavy atoms; symmetric vs. asymmetric terminal geometry |
| Conditions | Structural comparison based on SMILES strings and IUPAC nomenclature from vendor technical datasheets and ChemicalBook entries; extended-conformation length estimated using standard C-C (1.54 Å) and C-N (1.47 Å) bond lengths with tetrahedral geometry |
Why This Matters
The additional ~2.9 Å of Boc-side reach and symmetric C3-C3 architecture directly affect the distance and angular relationship between the E3 ligase ligand and the target protein warhead in the assembled PROTAC, a geometric variable that has been shown to alter degradation DC50 values by >4-fold in systematic linker SAR studies [3].
- [1] ChemicalBook, CAS 189209-27-6: t-Boc-N-Amido-PEG5-amine (Synonyms: NH2-PEG5-C2-NH-Boc, PROTAC Linker 17), Molecular Formula C17H36N2O7, MW 380.48. https://www.chemicalbook.cn/CASEN_189209-27-6.htm View Source
- [2] BOC Sciences, 'PEG Linkers for PROTAC Design': each ethylene glycol unit contributes ~3.5 Å of contour length; C3 alkyl spacers provide ~4.5 Å in extended conformation. https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [3] Table 2, Summary of Experimental Results on Degradation Activity of Individual Linker Designs. PMC10498452. DC50 range: Linker 3 = 27 nM, Linker 5 = 174 nM (6.4-fold difference). https://pmc.ncbi.nlm.nih.gov/articles/PMC10498452/table/tbl2/ View Source
